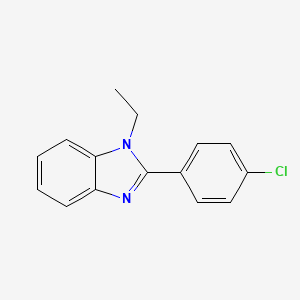

2-(4-Chlorophenyl)-1-ethylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include known synonyms .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Agricultural Applications

The use of 2-(4-Chlorophenyl)-1-ethylbenzimidazole-related compounds, such as tebuconazole, in agriculture for the prevention and control of fungal diseases is notable. Recent research has focused on encapsulating these compounds in solid lipid nanoparticles and polymeric nanocapsules to improve their delivery and reduce environmental toxicity. These systems have shown high association efficiency and modified release profiles, suggesting a promising approach for plant disease treatment and prevention (Campos et al., 2015).

Fuel Cell Applications

Polybenzimidazole films doped with phosphoric acid, which relate to benzimidazole derivatives, are being explored as polymer electrolytes in hydrogen/air and direct methanol fuel cells. This research highlights the potential of these materials in enhancing proton conductivity and reducing methanol vapor permeability, offering promising advancements for fuel cell technology (Wainright et al., 1995).

Dye Synthesis

The synthesis of novel phenylazopyrimidone dyes from benzimidazole derivatives demonstrates the versatility of these compounds in creating new materials. These dyes exhibit varied absorption abilities depending on their pH and solvent, showing potential applications in textiles and related industries (Karcı & Demirçalı, 2006).

Antioxidant and Antimicrobial Properties

2-Arylbenzimidazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties. Compounds with specific substitutions showed significant activity, indicating potential applications in pharmaceuticals and healthcare (Zhou et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their effectiveness in inhibiting corrosion of metals, particularly iron, in acidic environments. This research is vital for the development of more efficient corrosion inhibitors in industrial applications (Khaled, 2003).

Antiviral and Cytotoxic Activities

Some benzimidazole derivatives have been shown to possess antiviral and cytotoxic activities, suggesting their potential use in developing new antiviral drugs and cancer treatments (Dawood et al., 2011).

Theoretical Studies on Corrosion Inhibition

Theoretical studies on benzimidazole derivatives, including their electronic properties and potential as corrosion inhibitors, provide valuable insights for designing more effective corrosion inhibitors (Obot & Obi-Egbedi, 2010).

Synthesis of Novel Heterocyclic Compounds

Research on synthesizing novel heterocyclic compounds from benzimidazole derivatives and investigating their biological activities, such as lipase and α-glucosidase inhibition, opens new avenues in drug discovery and medicinal chemistry (Bekircan et al., 2015).

Ferroelectricity and Antiferroelectricity

The study of benzimidazoles, including 2-methylbenzimidazole, demonstrates their potential in ferroelectric and antiferroelectric applications, which is crucial for developing lead-free ferroelectric devices (Horiuchi et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPPPMZDURPXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2655010.png)

![N-[3-(5-Fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-ynamide](/img/structure/B2655015.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655016.png)

![ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2655018.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2655023.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655026.png)